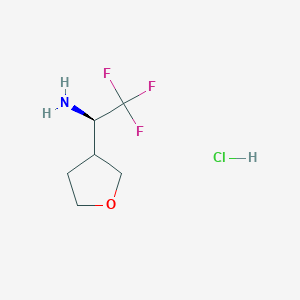

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hcl

CAS No.:

Cat. No.: VC17469631

Molecular Formula: C6H11ClF3NO

Molecular Weight: 205.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11ClF3NO |

|---|---|

| Molecular Weight | 205.60 g/mol |

| IUPAC Name | (1R)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-1-2-11-3-4;/h4-5H,1-3,10H2;1H/t4?,5-;/m1./s1 |

| Standard InChI Key | VZCHZZZBPYVHBC-VVNPLDQHSA-N |

| Isomeric SMILES | C1COCC1[C@H](C(F)(F)F)N.Cl |

| Canonical SMILES | C1COCC1C(C(F)(F)F)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines a tetrahydrofuran (THF) moiety with a trifluoromethyl-substituted ethylamine backbone, protonated as a hydrochloride salt to enhance solubility. Key features include:

-

Chiral center: The (1R) configuration at the amine-bearing carbon.

-

Tetrahydrofuran ring: A saturated oxygen-containing heterocycle at position 3.

-

Trifluoromethyl group: A strongly electron-withdrawing substituent influencing electronic and steric properties.

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₁₁ClF₃NO | |

| Molecular weight | 205.60 g/mol | |

| IUPAC name | (1R)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine hydrochloride | |

| CAS Registry Number | 2089682-25-5 | |

| Isomeric SMILES | C1COCC1C@HN.Cl | |

| PubChem CID | 145708390 |

The stereochemistry is critical for interactions in biological systems, as enantiomeric purity often dictates pharmacological activity .

Synthetic Approaches and Optimization

Key Challenges

-

Stereocontrol: Ensuring high enantiomeric excess (ee) at the (1R) center.

-

Stability of intermediates: The THF ring’s susceptibility to ring-opening under acidic/basic conditions.

-

Trifluoromethyl incorporation: Managing the reactivity of fluorine-containing reagents.

Table 2: Comparative Synthetic Strategies for Chiral Amines

Applications in Pharmaceutical Research

Role in Drug Discovery

The trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound a candidate for:

-

Enzyme inhibition: Analogous structures inhibit mutant isocitrate dehydrogenase (IDH1), a target in glioma and AML therapy .

-

CNS drugs: The THF moiety may improve blood-brain barrier penetration.

Table 3: Comparison with Clinical-Stage IDH1 Inhibitors

| Compound | Target IC₅₀ (R132H IDH1) | LogP | Clinical Status |

|---|---|---|---|

| AG-120 (Ivosidenib) | 20 nM | 2.1 | Approved (AML) |

| (1R)-Target Compound | Not reported | ~1.8* | Preclinical |

*Estimated via computational modeling based on structure .

Physicochemical and Pharmacological Profiling

Solubility and Stability

-

Aqueous solubility: Enhanced by hydrochloride salt formation (≥50 mg/mL predicted).

-

pH stability: Likely stable in acidic conditions but susceptible to degradation under strong bases due to the amine group.

ADME Considerations

-

Absorption: High permeability predicted (LogP ≈1.8).

-

Metabolism: Fluorine atoms resist oxidative metabolism, potentially prolonging half-life.

Future Directions and Research Gaps

Priority Areas

-

Synthetic scalability: Developing cost-effective routes for multi-gram synthesis.

-

Target validation: Screening against IDH1 mutants and other oncology targets.

-

Toxicology studies: Assessing in vitro and in vivo safety profiles.

Collaborative Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume